molecular formula C8H7N3OS3 B4106013 N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4106013
M. Wt: 257.4 g/mol
InChI Key: LTLQSAOHIBUPME-UHFFFAOYSA-N
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Description

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains both thiadiazole and thiophene rings

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS3/c1-13-8-11-10-7(15-8)9-6(12)5-3-2-4-14-5/h2-4H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLQSAOHIBUPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and inhibit its replication, leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
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N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

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